molecular formula C10H12BrNO2 B3031279 4-BROMO-DL-HOMOPHENYLALANINE CAS No. 225233-77-2

4-BROMO-DL-HOMOPHENYLALANINE

Cat. No.: B3031279
CAS No.: 225233-77-2
M. Wt: 258.11
InChI Key: DKLOOEYUDFTYNM-UHFFFAOYSA-N
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Description

4-BROMO-DL-HOMOPHENYLALANINE is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Amino Acids Synthesis

2-Amino-4-(4-bromophenyl)butanoic acid plays a crucial role in the synthesis of fluorescent d-amino acids. Maity, Honcharenko, and Strömberg (2015) demonstrated its use in creating aromatic d-amino acids with notable fluorescence properties, useful in peptide synthesis and bioimaging (Maity, Honcharenko, & Strömberg, 2015).

Antidiabetic Agent Synthesis

Nazir et al. (2018) utilized derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid in developing new indole-based scaffolds with anti-diabetic properties. They synthesized N-substituted acetamides showing promising results as antidiabetic agents (Nazir et al., 2018).

Intermediate for Thymidylate Syntheses Inhibitors

Yuan Guo-qing (2013) identified this compound as a key intermediate in creating new thymidylate syntheses inhibitors. This process offers low-cost and mild reaction conditions suitable for large-scale production (Yuan Guo-qing, 2013).

Spectroscopic and Docking Studies

Vanasundari et al. (2017) conducted spectroscopic investigations on derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid, finding potential in nonlinear optical materials and pharmaceutical applications. They extended their study to docking evaluations with proteins (Vanasundari et al., 2017).

Antimicrobial Activity

Mickevičienė et al. (2015) synthesized derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid with antimicrobial activity against various bacterial and fungal species, showing its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

Novel Antifungal and Antioomycete Antibiotic

Lee et al. (2004) isolated a novel butanoic acid derivative, thiobutacin, with antifungal and antioomycete properties, highlighting the compound's potential in agricultural and pharmaceutical applications (Lee et al., 2004).

Surfactant Synthesis

Chen, Hu, and Fu (2013) synthesized a new surfactant containing a 2-Amino-4-(4-bromophenyl)butanoic acid derivative, demonstrating its potential in forming large-diameter premicellar aggregations, useful in various industrial applications (Chen, Hu, & Fu, 2013).

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . Precautionary statements include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Future Directions

The title compound has been used to prepare a conformationally constrained peptidomimetic . This suggests potential applications in the synthesis of nonnatural amino acids and peptides, which could be a promising direction for future research .

Properties

IUPAC Name

2-amino-4-(4-bromophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLOOEYUDFTYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294670
Record name α-Amino-4-bromobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225233-77-2
Record name α-Amino-4-bromobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-bromobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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